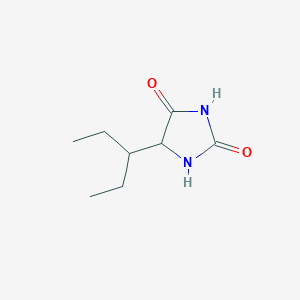

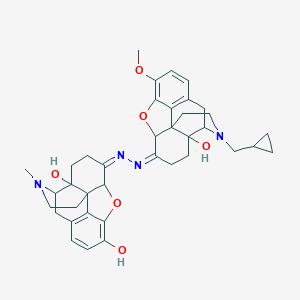

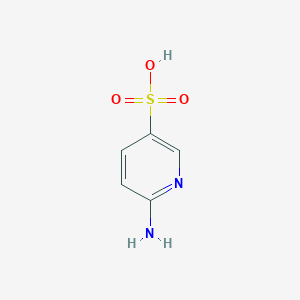

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multistep reactions, including 1,3-dipolar cycloaddition reactions and the use of various catalytic processes. For example, a related compound was synthesized via a 1,3-dipolar cycloaddition reaction, highlighting the synthetic routes available for triazole derivatives (Aouine, El Hallaoui, & Alami, 2014).

Molecular Structure Analysis

Molecular structure analyses often utilize spectroscopic methods such as NMR, MS, and IR spectra, alongside X-ray diffraction for crystal structure determination. A related triazolyl compound's structure was established through these methods, providing insights into the molecular architecture and spatial arrangement of atoms (Ziqing Cao et al., 2010).

Chemical Reactions and Properties

Triazole compounds engage in various chemical reactions, showcasing their reactivity and functional group transformations. For instance, triazole derivatives have been synthesized through multi-step reactions, starting from basic aromatic compounds to complex structures with antimicrobial activities (K D Thomas, Adhikari, & Shetty, 2010).

Applications De Recherche Scientifique

Synthesis of Related Compounds : A study by Shimoga, Shin, and Kim (2018) demonstrated the successful synthesis of a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, via a polyphosphoric acid condensation route (Shimoga, Shin, & Kim, 2018).

Pharmacological Applications : Sniecikowska et al. (2019) reported novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine with high affinity for serotonin 5-HT1A receptors and promising antidepressant-like activity (Sniecikowska et al., 2019). Additionally, Harrison et al. (2001) developed an orally active neurokinin-1 receptor antagonist with potential for treating emesis and depression (Harrison et al., 2001).

Catalytic Applications : A study by Nakarajouyphon et al. (2022) demonstrated the use of PEG-substituted tris(triazolyl)amines for copper-catalyzed aerobic oxidation of alcohols in water, highlighting an environmentally friendly and sustainable process (Nakarajouyphon et al., 2022).

Antimicrobial Activity : Nagaraj, Srinivas, and Rao (2018) synthesized novel triazole analogues of piperazine showing significant antibacterial activity against human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018). Thomas, Adhikari, and Shetty (2010) also reported new quinoline derivatives with a 1,2,3-triazole moiety exhibiting antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010).

Cancer Research : Panathur et al. (2013) identified a novel indole-based small molecule, IT-14, as a potential anticancer agent by inhibiting SIRT1 enzyme activity (Panathur et al., 2013).

Photocytotoxicity : Basu et al. (2014) found that iron(III) catecholates exhibit unprecedented photocytotoxicity in red light, suggesting potential in cancer therapy (Basu et al., 2014).

Orientations Futures

The future directions for “(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine” could involve further exploration of its biological applications, particularly its potential as an antiviral and anti-infective drug . More research is needed to fully understand its mechanism of action and to optimize its synthesis process.

Propriétés

IUPAC Name |

(5-methyl-2-phenyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8-10(7-11)13-14(12-8)9-5-3-2-4-6-9/h2-6H,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKMUNLDDAJKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=C1CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380088 | |

| Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |

CAS RN |

105362-45-6 | |

| Record name | 1-(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butenoic acid, 4-[(2-carboxyethyl)amino]-4-oxo-, (2Z)-](/img/structure/B17008.png)